Cas no 2138359-31-4 (8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- EN300-1128849
- 2138359-31-4
-
- インチ: 1S/C12H10BrNO3/c1-6-9(12(16)17)7-4-3-5-8(13)10(7)14(2)11(6)15/h3-5H,1-2H3,(H,16,17)
- InChIKey: IYUNVVNMGWUPTE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C(C(=O)O)=C(C)C(N(C)C=21)=O
計算された属性
- せいみつぶんしりょう: 294.98441g/mol
- どういたいしつりょう: 294.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128849-10g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 10g |
$4421.0 | 2023-10-26 | |
Enamine | EN300-1128849-2.5g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 2.5g |
$2014.0 | 2023-10-26 | |
Enamine | EN300-1128849-5.0g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 5g |
$2981.0 | 2023-06-09 | ||
Enamine | EN300-1128849-0.5g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 0.5g |
$987.0 | 2023-10-26 | |
Enamine | EN300-1128849-0.25g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 0.25g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1128849-10.0g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 10g |
$4421.0 | 2023-06-09 | ||
Enamine | EN300-1128849-1g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 1g |
$1029.0 | 2023-10-26 | |
Enamine | EN300-1128849-0.1g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 0.1g |
$904.0 | 2023-10-26 | |
Enamine | EN300-1128849-1.0g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 1g |
$1029.0 | 2023-06-09 | ||
Enamine | EN300-1128849-0.05g |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
2138359-31-4 | 95% | 0.05g |
$864.0 | 2023-10-26 |
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acidに関する追加情報
Introduction to 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 2138359-31-4)
8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, identified by its CAS number 2138359-31-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a bromine substituent and a carboxylic acid group, make it a versatile scaffold for further chemical modifications and biological investigations.
The quinoline scaffold is widely recognized for its pharmacological properties, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer activities. The introduction of a bromine atom at the 8-position and the carboxylic acid functionality at the 4-position in 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid enhances its potential as a building block for novel therapeutic agents. This compound has been studied in various contexts, including its role as an intermediate in the synthesis of more complex molecules with tailored biological properties.
In recent years, there has been a growing interest in quinoline derivatives as potential candidates for treating chronic diseases and infections caused by drug-resistant pathogens. The structural diversity of quinolines allows for the exploration of multiple binding modes with biological targets, making them valuable tools in medicinal chemistry. The specific substitution pattern in 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 2138359-31-4) has been strategically designed to optimize interactions with enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used to construct complex organic molecules. Additionally, the carboxylic acid group can be transformed into various pharmacophores, including esters or amides, depending on the desired biological activity.
Recent studies have highlighted the importance of quinoline derivatives in addressing emerging therapeutic challenges. For instance, researchers have explored their efficacy against multidrug-resistant bacteria and viruses by leveraging the structural flexibility of the quinoline core. The brominated derivative 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 2138359-31-4) has shown promise in preliminary screenings as a lead compound for further optimization.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the bromine and carboxylic acid moieties. Advanced techniques such as flow chemistry have also been employed to improve scalability and reproducibility in its preparation.
The biological evaluation of 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has revealed interesting interactions with various target proteins. For example, it has been demonstrated to inhibit certain kinases and transcription factors that are implicated in cancer progression. These findings underscore the compound's potential as a starting point for structure-based drug design initiatives aimed at developing novel therapeutics.
In conclusion,8-bromo-1,3-dimethyl-2-oxyo-p-tetrahydroquinolinecarb oxylic acid (CAS No. 2138359314) represents an intriguing molecule with significant pharmaceutical promise. Its unique structural features and demonstrated biological activity make it a valuable asset in ongoing research efforts to combat infectious diseases and chronic conditions. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, this compound is likely to play an increasingly important role in future drug discovery programs.
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